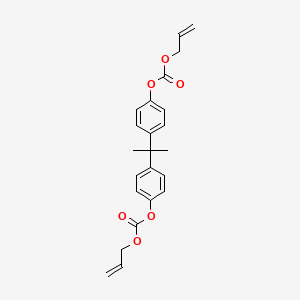

Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester

Description

Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester (CAS: 84000-75-9), also known as Bisphenol A bis(allyl carbonate), is a high-molecular-weight organic carbonate ester derived from bisphenol A. Its molecular formula is C₂₃H₂₄O₆, with a molecular weight of 396.43 g/mol . Structurally, it features two allyl carbonate groups attached to the isopropylidene-bridged biphenyl backbone of bisphenol A. This compound is primarily used in advanced polymer composites and dental materials due to its ability to form cross-linked networks upon curing, enhancing mechanical strength and optical clarity .

Properties

CAS No. |

84000-75-9 |

|---|---|

Molecular Formula |

C23H24O6 |

Molecular Weight |

396.4 g/mol |

IUPAC Name |

[4-[2-(4-prop-2-enoxycarbonyloxyphenyl)propan-2-yl]phenyl] prop-2-enyl carbonate |

InChI |

InChI=1S/C23H24O6/c1-5-15-26-21(24)28-19-11-7-17(8-12-19)23(3,4)18-9-13-20(14-10-18)29-22(25)27-16-6-2/h5-14H,1-2,15-16H2,3-4H3 |

InChI Key |

SZYLPVRUCVUHGB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC(=O)OCC=C)C2=CC=C(C=C2)OC(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester typically involves the esterification of a bisphenol derivative with an allyl carbonate or allyl chloroformate reagent. The key synthetic step is the formation of carbonate ester linkages by reaction of hydroxyl groups on the bisphenol with allyl carbonate moieties.

Typical Reaction Scheme:

$$

\text{Bisphenol A derivative} + \text{Allyl chloroformate} \xrightarrow{\text{Base, solvent}} \text{this compound}

$$

- The bisphenol starting material is 2,2-bis(4-hydroxyphenyl)propane (Bisphenol A).

- Allyl chloroformate or allyl carbonate acts as the carbonyl source for ester formation.

- A base such as pyridine or triethylamine is used to scavenge HCl formed during the reaction.

- The reaction is typically carried out in an inert solvent like dichloromethane or tetrahydrofuran under controlled temperature conditions.

Detailed Preparation Method

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Activation of Bisphenol A | Dissolve Bisphenol A in dry dichloromethane | Ambient temperature, inert atmosphere (N2) | Ensures dryness to prevent hydrolysis |

| 2. Addition of Base | Add triethylamine dropwise to the solution | 0–5 °C to control exotherm | Base neutralizes HCl formed |

| 3. Addition of Allyl Chloroformate | Slowly add allyl chloroformate dropwise | Maintain 0–5 °C, then stir at room temperature for several hours | Slow addition prevents side reactions |

| 4. Reaction Monitoring | Monitor reaction progress by TLC or HPLC | Until completion (typically 4–6 h) | Ensures full conversion |

| 5. Work-up | Quench with water, extract organic layer | Separate and dry over anhydrous MgSO4 | Removes inorganic salts and residual base |

| 6. Purification | Purify product by column chromatography or recrystallization | Use suitable solvents like ethyl acetate/hexane | To obtain pure this compound |

Optimization Parameters and Yield

Research literature indicates the following parameters influence yield and purity:

| Parameter | Effect on Reaction | Optimal Range |

|---|---|---|

| Molar ratio of allyl chloroformate to bisphenol | Excess allyl chloroformate ensures complete esterification | 2.1:1 to 2.5:1 |

| Base amount (triethylamine) | Sufficient base needed to neutralize HCl and drive reaction | 2.0 equivalents per hydroxyl group |

| Reaction temperature | Lower temperature reduces side reactions | 0–5 °C during addition, then room temperature |

| Reaction time | Longer time ensures completion | 4–6 hours |

| Solvent dryness | Moisture leads to hydrolysis and side products | Anhydrous solvents required |

Typical isolated yields range from 80% to 90% with acid values below 0.15 mg KOH/g, indicating high purity.

Analytical Verification of Product

- High Performance Liquid Chromatography (HPLC): Reverse-phase HPLC with acetonitrile/water/phosphoric acid mobile phase is standard for purity analysis and reaction monitoring.

- Mass Spectrometry (MS): For MS compatibility, phosphoric acid in mobile phase is replaced with formic acid.

- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm ester formation and substitution pattern.

- Infrared Spectroscopy (IR): Carbonate ester carbonyl stretch observed near 1740 cm^-1.

Summary Table of Preparation Methods

| Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|

| Esterification with Allyl Chloroformate | Bisphenol A, Allyl chloroformate, Triethylamine | 0–5 °C addition, RT stirring, DCM solvent | 80–90% | Most common, scalable |

| Direct Esterification with Acrylic Acid | Ethoxylated bisphenol A, Acrylic acid, Catalyst | Elevated temp, inhibitor addition | ~86% | For related diacrylate esters |

| CDI-Mediated Coupling | Bisphenol A, Carbonyl diimidazole, Allyl alcohol | Mild, anhydrous conditions | Moderate | Less industrial use |

Chemical Reactions Analysis

Types of Reactions

Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may employ reagents such as lithium aluminum hydride.

Substitution: Common substitution reactions include nucleophilic substitution with halides or other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols .

Scientific Research Applications

Polymer Chemistry

Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester is primarily utilized in the synthesis of advanced polymers. Its ability to undergo radical polymerization makes it an ideal candidate for producing high-performance thermosetting resins and coatings.

Case Study: Development of Thermosetting Resins

In a study focused on developing thermosetting resins for aerospace applications, researchers incorporated this compound into epoxy formulations. The resultant materials exhibited enhanced thermal stability and mechanical properties compared to traditional resin systems. The addition of the ester improved the cross-linking density, leading to superior performance under high-temperature conditions .

Coatings and Adhesives

The compound is also used in formulating specialty coatings and adhesives due to its excellent adhesion properties and resistance to environmental degradation.

Case Study: Adhesive Formulations

A recent investigation into adhesive formulations revealed that incorporating this compound significantly improved the bond strength on various substrates including metals and plastics. The study highlighted the compound's role in enhancing the durability of adhesive joints exposed to moisture and temperature fluctuations .

Pharmaceutical Applications

Research has indicated potential pharmaceutical applications for this compound as well. Its structural characteristics allow for modifications that can enhance bioactivity or serve as intermediates in drug synthesis.

Case Study: Synthesis of Bioactive Compounds

In a pharmaceutical study, derivatives of this compound were synthesized to explore their activity against specific cancer cell lines. The modified compounds demonstrated promising cytotoxic effects, suggesting potential for further development as anti-cancer agents .

Mechanism of Action

The mechanism of action of Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. The ester functional groups play a crucial role in its reactivity and binding affinity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with Bisphenol A bis(allyl carbonate), differing in substituent groups, reactivity, and applications:

Bisphenol A Diacrylate (CAS: 4491-03-6)

- Molecular Formula : C₂₁H₂₀O₄ .

- Key Differences : Replaces carbonate groups with acrylate (-OCOCH₂CH=CH₂) functionalities.

- Applications : Used in UV-curable coatings and adhesives. Acrylates polymerize rapidly under UV light, unlike carbonates, which require thermal or chemical initiators .

- Safety : Irritating to eyes, skin, and respiratory systems (R36/37/38) .

Bisphenol A Dimethacrylate (CAS: 3253-39-2)

- Molecular Formula : C₂₃H₂₄O₄ .

- Key Differences : Contains methacrylate (-OCOC(CH₃)=CH₂) groups instead of allyl carbonates.

- Applications : Dominates dental resin composites (e.g., SonicFill™) due to high polymerization efficiency and mechanical stability. Filler loads in commercial products reach 81–83 wt% .

- Reactivity : Undergoes free-radical polymerization, unlike the allyl carbonate’s step-growth mechanisms .

Phosphoric Acid, (1-Methylethylidene)di-4,1-Phenylene Tetraphenyl Ester (CAS: 5945-33-5)

- Molecular Formula: Not explicitly stated, but structurally incorporates phosphate and phenyl groups .

- Key Differences : Phosphate ester backbone with tetraphenyl substituents.

- Applications : Flame retardant (e.g., Fyrolflex BDP) due to high thermal stability and char-forming properties. Lacks the crosslinking capability of carbonates .

Cyanic Acid, (1-Methylethylidene)di-4,1-Phenylene Ester Homopolymer (CAS: 25722-66-1)

- Molecular Formula: C₁₇H₁₄N₂O₂ (monomer) .

- Key Differences : Cyanate (-OCN) functional groups polymerize to form triazine networks.

- Applications : High-performance composites (e.g., aerospace) with exceptional thermal stability (>250°C) and dielectric properties. Contrasts with carbonates’ lower heat resistance .

Carbonochloridic Acid, (1-Methylethylidene)di-4,1-Phenylene Ester (CAS: 2024-88-6)

- Molecular Formula : C₁₇H₁₄Cl₂O₄ .

- Key Differences : Chlorocarbonyl (-OCOCl) groups confer high reactivity, serving as intermediates for synthesizing carbonates or urethanes.

- Applications: Not used directly in materials; instead, it is a precursor in organic synthesis .

Comparative Data Table

Research Findings and Trends

- Mechanical Properties: Bisphenol A bis(allyl carbonate) exhibits superior optical clarity compared to methacrylates but lower flexural strength (e.g., SonicFill™ methacrylate-based resins achieve ~150 MPa vs. ~120 MPa for carbonates) .

- Thermal Performance : Cyanate esters outperform carbonates in high-temperature environments, with glass transition temperatures (Tg) exceeding 250°C vs. ~120°C for carbonates .

- Regulatory Trends : Phosphate esters face scrutiny under REACH due to environmental persistence, whereas carbonates and acrylates remain widely compliant .

Biological Activity

Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester, also known by its CAS number 84000-75-9, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, toxicity profiles, and regulatory status.

- Molecular Formula : C23H24O6

- Molecular Weight : 396.439 g/mol

- LogP : 4.98 (indicating lipophilicity)

- Structure : The compound contains a carbonic acid moiety esterified with a complex aromatic structure, which may contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C23H24O6 |

| Molecular Weight | 396.439 g/mol |

| LogP | 4.98 |

Pharmacological Effects

Research indicates that carbonic acid esters can exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that similar compounds possess antimicrobial properties, potentially inhibiting bacterial growth .

- Antioxidant Properties : The presence of phenolic structures in the compound may provide antioxidant effects, which are beneficial in reducing oxidative stress in cells .

- Anti-inflammatory Effects : Compounds with similar structures have been reported to modulate inflammatory pathways, suggesting potential applications in inflammatory diseases .

Toxicity and Safety

The compound is listed on the Non-Domestic Substances List (NDSL) in Canada, indicating that its manufacture or import is subject to notification under environmental regulations . The assessment process evaluates potential adverse effects on human health and the environment.

Case Studies

- Study on Antimicrobial Activity : A study investigated the antimicrobial efficacy of related carbonic acid derivatives against various bacterial strains. Results indicated significant inhibition zones, suggesting potential use as an antimicrobial agent in pharmaceuticals .

- Toxicological Assessment : In a toxicity study involving similar compounds, researchers observed dose-dependent cytotoxic effects in human cell lines, highlighting the importance of careful dosage considerations for therapeutic applications .

Regulatory Status

The compound is subject to regulatory scrutiny due to its chemical nature and potential biological effects. It falls under the jurisdiction of various environmental and health agencies that assess new substances for safety before they can be marketed or used commercially.

Regulatory Framework

- Canada : Listed on NDSL; requires notification for manufacture/import.

- United States : Subject to Toxic Substances Control Act (TSCA) regulations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Carbonic acid, (1-methylethylidene)di-4,1-phenylene di-2-propenyl ester, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is synthesized via esterification of bisphenol derivatives with propenyl chloroformate or transesterification using propenyl alcohol. Key parameters include temperature control (80–120°C), catalyst selection (e.g., DMAP or pyridine), and inert atmosphere to prevent oxidation of propenyl groups. Purity is optimized via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient). Characterization by H/C NMR and FTIR confirms ester linkage formation .

Q. How can spectroscopic techniques differentiate this compound from structurally similar esters (e.g., diphenyl or diallyl analogs)?

- Methodological Answer : High-resolution mass spectrometry (HRMS) provides exact mass confirmation, while H NMR distinguishes propenyl protons (δ 4.8–5.2 ppm for allylic protons and δ 5.8–6.4 ppm for vinyl protons). FTIR identifies carbonyl stretching vibrations (1740–1760 cm) and aryl C-H bending (690–900 cm). Comparative analysis with diallyl esters requires monitoring splitting patterns in NMR and shifts in carbonyl IR absorption due to electronic effects .

Q. What are the stability profiles of this compound under varying pH, temperature, and UV exposure?

- Methodological Answer : Accelerated stability studies in buffered solutions (pH 3–10) at 40–80°C reveal hydrolysis rates via HPLC quantification. UV stability is assessed using a solar simulator (340 nm, 0.35 W/m), with degradation products identified by LC-MS. Propenyl esters show higher hydrolytic sensitivity in alkaline conditions compared to alkyl analogs, necessitating stabilizers like antioxidants (e.g., BHT) for long-term storage .

Advanced Research Questions

Q. How do computational models (e.g., DFT or MD simulations) predict the reactivity of this compound in polymer crosslinking applications?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model the electron density distribution of the carbonate group and propenyl termini, predicting sites for radical-initiated polymerization. Molecular dynamics (MD) simulations in COMSOL assess diffusion rates in polymer matrices. Experimental validation involves photo-DSC to measure curing kinetics and gel permeation chromatography (GPC) for crosslink density analysis .

Q. What mechanisms explain contradictory data on the compound’s catalytic activity in ester-exchange reactions?

- Methodological Answer : Contradictions arise from solvent polarity effects (e.g., THF vs. DMF) on transition-state stabilization, as shown by kinetic isotope effect (KIE) studies. In situ Raman spectroscopy monitors carbonyl stretching shifts during catalysis, while Arrhenius plots differentiate entropy-driven vs. enthalpy-driven pathways. Competitive inhibition by propenyl alcohol byproducts is quantified via GC-MS headspace analysis .

Q. How can advanced separation technologies (e.g., membrane filtration or SFC) resolve enantiomeric impurities in scaled-up synthesis?

- Methodological Answer : Supercritical fluid chromatography (SFC) with chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) achieves baseline separation of enantiomers. Membrane-based nanofiltration (MWCO 500 Da) removes dimeric byproducts. Process optimization via design of experiments (DoE) identifies critical parameters: pressure (150–200 bar), CO/cosolvent ratio, and temperature gradients .

Q. What role does the compound play in interfacial interactions within composite materials, and how is this studied experimentally?

- Methodological Answer : Atomic force microscopy (AFM) measures adhesion forces between the ester and silica/polymer surfaces. X-ray photoelectron spectroscopy (XPS) analyzes surface composition after thermal curing. In situ ellipsometry tracks interfacial stress development during composite curing. The compound’s bifunctional groups enhance covalent bonding at interfaces, reducing delamination risks in layered materials .

Key Research Gaps and Directions

- Theoretical Framework : Link degradation pathways to free-radical polymerization theories (e.g., Flory-Stockmayer model) to predict shelf-life .

- Methodological Innovation : Integrate AI-driven robotic platforms for high-throughput screening of stabilizers and catalysts .

- Interdisciplinary Applications : Explore synergies with membrane technologies (CRDC subclass RDF2050104) for environmental remediation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.